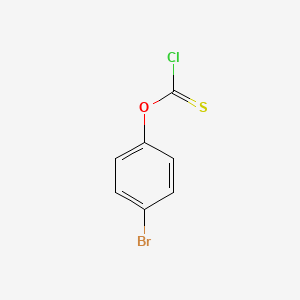

4-Bromophenyl chlorothioformate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromophenyl chlorothioformate is a chemical compound that consists of 4 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, 1 Sulfur atom, 1 Chlorine atom, and 1 Bromine atom .

Synthesis Analysis

The synthesis of 4-Bromophenyl chlorothioformate can be achieved from Thiophosgene and 4-Bromophenol . In addition, it has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .Molecular Structure Analysis

The molecular weight of 4-Bromophenyl chlorothioformate is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each element appears in the formula . The molecular weight is 251.53 .Chemical Reactions Analysis

4-Bromophenyl chlorothioformate has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These derivatives have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromophenyl chlorothioformate include a molecular weight of 251.53 and a density of 1.722±0.06 g/cm3 .科学的研究の応用

Radiation Protection Features of Mannich Bases Research on Mannich bases, including those with a 4-bromophenyl component, has shown significant promise in radiation protection. The study by Yılmaz, Kavaz, and Gul (2020) explores the photon and charged particles protecting features of Mannich bases, highlighting the superior radiation shielding capabilities of compounds with 4-bromophenyl variations. This suggests the potential of 4-Bromophenyl chlorothioformate derivatives in developing protective agents against radiation in medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).

Advancements in MALDI Imaging Goodwin et al. (2010) discuss the use of a solvent-free dry matrix coating for quantitative matrix-assisted laser desorption ionization imaging (MALDI MSI) of a derivative of 4-Bromophenyl chlorothioformate. This technique allows for enhanced imaging and analysis of drug distribution in rat brain tissues, offering insights into the localization and concentration of drugs in specific brain regions. This method represents a significant step forward in drug discovery and neuropharmacological research (Goodwin et al., 2010).

Biodegradation of Bromophenols The study conducted by Sahoo, Ghosh, and Pakshirajan (2013) investigates the biodegradation of 4-bromophenol by Arthrobacter chlorophenolicus A6T in a newly designed packed bed reactor. This research is crucial in understanding the environmental fate of bromophenols, providing a foundation for developing effective bioremediation strategies for contaminants listed as priority pollutants by the U.S. EPA (Sahoo, Ghosh, & Pakshirajan, 2013).

Electrophilic Substitution and Electron Transfer Reactions Xiang et al. (2020) delve into the transformation of bromophenols through aqueous chlorination, identifying electrophilic substitution and single-electron transfer reactions as key mechanisms. This study not only sheds light on the environmental behavior of bromophenols but also provides insights into the formation of halogenated disinfection byproducts, a concern for water treatment processes (Xiang et al., 2020).

Safety and Hazards

作用機序

Target of Action

Related compounds have been studied for their antimicrobial and antiproliferative activities .

Mode of Action

It’s worth noting that similar compounds have shown promising antimicrobial activity and anticancer activity against oestrogen receptor-positive human breast adenocarcinoma cancer cell line (mcf7) .

Biochemical Pathways

Related compounds have been found to block the biosynthesis of certain bacterial lipids .

Pharmacokinetics

The compound’s molecular weight is 251.53 , which could influence its bioavailability and pharmacokinetics.

Result of Action

Related compounds have shown promising results in in vitro antimicrobial activity against bacterial (gram positive and gram negative) and fungal species .

特性

IUPAC Name |

O-(4-bromophenyl) chloromethanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClOS/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXUTIWIPCHCOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=S)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B3208459.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3208467.png)

amine hydrochloride](/img/structure/B3208484.png)

![1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B3208542.png)